Cas no 2228660-93-1 (2-1-(1H-pyrazol-3-yl)cyclobutylacetic acid)

2-1-(1H-pyrazol-3-yl)cyclobutylacetic acid is a specialized organic compound featuring a cyclobutylacetic acid backbone substituted with a 1H-pyrazol-3-yl moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of biologically active molecules. The cyclobutyl ring enhances conformational rigidity, while the pyrazole group offers versatile hydrogen bonding and coordination properties. Its carboxylic acid functionality allows for further derivatization, making it a valuable building block in medicinal chemistry. The compound's well-defined stereochemistry and stability under standard conditions contribute to its suitability for precision synthesis. Careful handling is advised due to its potential sensitivity to strong acids, bases, or oxidizing agents.
2-1-(1H-pyrazol-3-yl)cyclobutylacetic acid structure
2228660-93-1 structure
Product name:2-1-(1H-pyrazol-3-yl)cyclobutylacetic acid
CAS No:2228660-93-1
MF:C9H12N2O2
Molecular Weight:180.203782081604
CID:6257660
PubChem ID:165720937

2-1-(1H-pyrazol-3-yl)cyclobutylacetic acid 化学的及び物理的性質

名前と識別子

    • 2-1-(1H-pyrazol-3-yl)cyclobutylacetic acid
    • 2-[1-(1H-pyrazol-3-yl)cyclobutyl]acetic acid
    • EN300-1806851
    • 2228660-93-1
    • インチ: 1S/C9H12N2O2/c12-8(13)6-9(3-1-4-9)7-2-5-10-11-7/h2,5H,1,3-4,6H2,(H,10,11)(H,12,13)
    • InChIKey: YGECUFYVFSXNFU-UHFFFAOYSA-N
    • SMILES: OC(CC1(C2=CC=NN2)CCC1)=O

計算された属性

  • 精确分子量: 180.089877630g/mol
  • 同位素质量: 180.089877630g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 214
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.8
  • トポロジー分子極性表面積: 66Ų

2-1-(1H-pyrazol-3-yl)cyclobutylacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1806851-0.5g
2-[1-(1H-pyrazol-3-yl)cyclobutyl]acetic acid
2228660-93-1
0.5g
$1426.0 2023-09-19
Enamine
EN300-1806851-10.0g
2-[1-(1H-pyrazol-3-yl)cyclobutyl]acetic acid
2228660-93-1
10g
$7065.0 2023-06-02
Enamine
EN300-1806851-2.5g
2-[1-(1H-pyrazol-3-yl)cyclobutyl]acetic acid
2228660-93-1
2.5g
$2912.0 2023-09-19
Enamine
EN300-1806851-5.0g
2-[1-(1H-pyrazol-3-yl)cyclobutyl]acetic acid
2228660-93-1
5g
$4764.0 2023-06-02
Enamine
EN300-1806851-0.05g
2-[1-(1H-pyrazol-3-yl)cyclobutyl]acetic acid
2228660-93-1
0.05g
$1247.0 2023-09-19
Enamine
EN300-1806851-0.1g
2-[1-(1H-pyrazol-3-yl)cyclobutyl]acetic acid
2228660-93-1
0.1g
$1307.0 2023-09-19
Enamine
EN300-1806851-0.25g
2-[1-(1H-pyrazol-3-yl)cyclobutyl]acetic acid
2228660-93-1
0.25g
$1366.0 2023-09-19
Enamine
EN300-1806851-1.0g
2-[1-(1H-pyrazol-3-yl)cyclobutyl]acetic acid
2228660-93-1
1g
$1643.0 2023-06-02
Enamine
EN300-1806851-10g
2-[1-(1H-pyrazol-3-yl)cyclobutyl]acetic acid
2228660-93-1
10g
$6390.0 2023-09-19
Enamine
EN300-1806851-1g
2-[1-(1H-pyrazol-3-yl)cyclobutyl]acetic acid
2228660-93-1
1g
$1485.0 2023-09-19

2-1-(1H-pyrazol-3-yl)cyclobutylacetic acid 関連文献

2-1-(1H-pyrazol-3-yl)cyclobutylacetic acidに関する追加情報

Comprehensive Overview of 2-1-(1H-pyrazol-3-yl)cyclobutylacetic acid (CAS No. 2228660-93-1): Properties, Applications, and Research Insights

The compound 2-1-(1H-pyrazol-3-yl)cyclobutylacetic acid (CAS No. 2228660-93-1) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and agrochemical research. This bicyclic derivative, which combines a pyrazole moiety with a cyclobutylacetic acid scaffold, exhibits remarkable versatility in drug discovery. Researchers are particularly interested in its role as a bioisostere for carboxylic acid groups, a property that enhances metabolic stability and bioavailability in therapeutic agents.

In the context of modern drug design, 2-1-(1H-pyrazol-3-yl)cyclobutylacetic acid is frequently explored as a building block for kinase inhibitors and GPCR-targeted compounds. Its hydrogen bond donor/acceptor capabilities make it valuable for optimizing ligand-receptor interactions. Recent studies highlight its potential in addressing drug resistance challenges, especially in oncology research where modified heterocyclic compounds are sought after to overcome efflux pump mechanisms.

The synthesis of CAS No. 2228660-93-1 typically involves cyclobutane ring formation strategies followed by pyrazole incorporation, with researchers focusing on atom-economical routes to improve sustainability. Analytical characterization via NMR spectroscopy and high-resolution mass spectrometry confirms the compound's structural integrity, while computational studies predict favorable ADMET properties – a key consideration in hit-to-lead optimization workflows.

Beyond pharmaceuticals, this compound shows promise in material science applications. Its rigid cyclobutyl core contributes to thermal stability in polymer matrices, aligning with industry demands for high-performance materials. The pyrazole nitrogen atoms offer coordination sites for metal-organic frameworks (MOFs), relevant to catalysis and gas storage technologies currently under investigation for clean energy solutions.

From a commercial perspective, 2-1-(1H-pyrazol-3-yl)cyclobutylacetic acid is increasingly available through specialty chemical suppliers catering to medicinal chemistry needs. Pricing trends reflect growing demand for chiral building blocks and fragment-based drug discovery components. Regulatory documentation emphasizes proper handling as a research chemical, with stability data supporting storage under inert conditions to preserve its chemical purity.

Ongoing research explores the compound's utility in proteolysis targeting chimeras (PROTACs) and covalent inhibitor design – two cutting-edge approaches in targeted protein degradation. Its balanced lipophilicity (predicted LogP ~2.1) and molecular weight (208.22 g/mol) position it favorably within rule-of-five guidelines, addressing frequent queries about lead compound optimization in pharmaceutical forums.

Environmental fate studies of CAS 2228660-93-1 indicate moderate biodegradability, prompting investigations into green chemistry modifications. This aligns with industry-wide shifts toward sustainable synthesis protocols, particularly for heterocyclic intermediates used at scale. Patent analysis reveals growing IP activity around cyclobutane derivatives, suggesting expanding commercial applications.

For researchers handling this compound, proper analytical method development is essential. Reverse-phase HPLC methods with UV detection at 254 nm have proven effective for purity assessment, while chiral separation techniques may be required for stereospecific applications. These practical considerations frequently appear in chemical forum discussions about method validation for novel intermediates.

The future trajectory for 2-1-(1H-pyrazol-3-yl)cyclobutylacetic acid research appears promising, particularly in fragment-based drug discovery where its three-dimensional character offers advantages over flat aromatic systems. As the pharmaceutical industry prioritizes undruggable targets, such structurally diverse building blocks will likely gain further prominence in both academic and industrial settings.

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